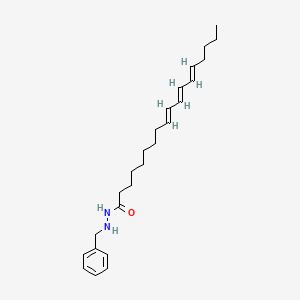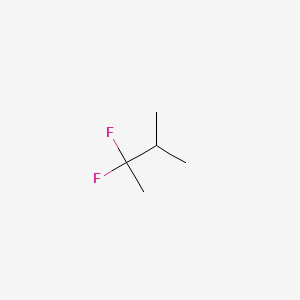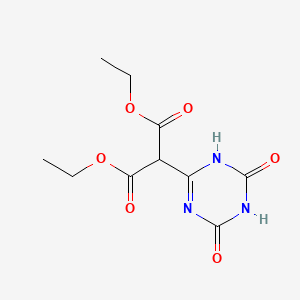
Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring fused with a propanedioate moiety
Métodos De Preparación
The synthesis of Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of diethyl malonate with cyanuric chloride in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the process .
Análisis De Reacciones Químicas
Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form substituted derivatives.
Esterification: Esterification reactions with alcohols can produce esters of the compound.
Aplicaciones Científicas De Investigación
Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate can be compared with other similar compounds, such as:
Ethyl 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylates: These compounds share a similar triazine ring structure but differ in their substituents and overall chemical properties.
Meldrum’s acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): This compound has a similar dioxane ring structure but differs in its functional groups and reactivity.
The uniqueness of this compound lies in its specific triazine-propanedioate structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
43167-11-9 |
|---|---|
Fórmula molecular |
C10H13N3O6 |
Peso molecular |
271.23 g/mol |
Nombre IUPAC |
diethyl 2-(4,6-dioxo-1H-1,3,5-triazin-2-yl)propanedioate |
InChI |
InChI=1S/C10H13N3O6/c1-3-18-7(14)5(8(15)19-4-2)6-11-9(16)13-10(17)12-6/h5H,3-4H2,1-2H3,(H2,11,12,13,16,17) |
Clave InChI |
CZVURWKLVXYGOW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=NC(=O)NC(=O)N1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




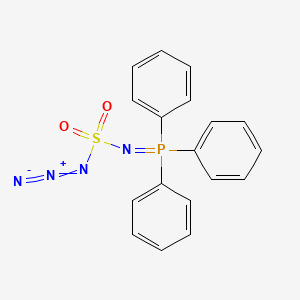

![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
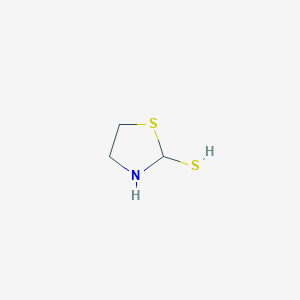
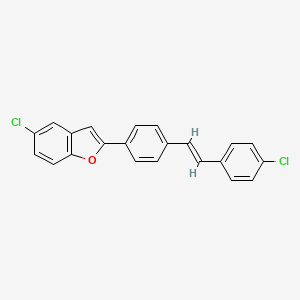
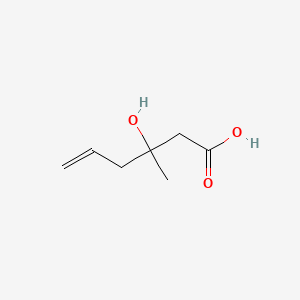
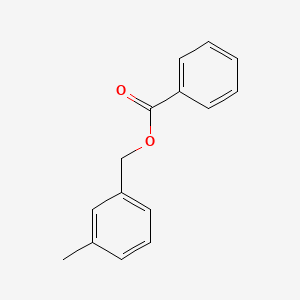

![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)
